3-(4-Methoxyphenoxy)-2-(4-(4-methoxyphenoxy)phenyl)-3-oxopropanoic acid
Overview
Description
This compound is a complex organic molecule that contains two methoxyphenoxy groups attached to a central phenyl group. The presence of the methoxyphenoxy groups suggests that this compound may have interesting chemical properties, as these groups are often found in biologically active molecules .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a phenyl group with two methoxyphenoxy groups. This could potentially be achieved through a series of organic reactions, including Friedel-Crafts acylation and nucleophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two methoxyphenoxy groups attached to a central phenyl group. The methoxy groups could potentially engage in hydrogen bonding, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the methoxyphenoxy groups. These groups are electron-donating, which means they could potentially increase the reactivity of the phenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the methoxyphenoxy groups. These groups could potentially increase the compound’s solubility in organic solvents and decrease its solubility in water .Scientific Research Applications
Synthesis and Copolymerization
- The compound has been used in the synthesis and copolymerization of novel phenoxy ring-substituted isopropyl phenylcyanoacrylates. These acrylates are synthesized through Knoevenagel condensation and copolymerized with styrene, indicating potential applications in polymer chemistry (Whelpley et al., 2022).
Antimicrobial Evaluation
- Derivatives of this compound have been synthesized and evaluated for antimicrobial activities. This includes the creation of novel 1,3,4-thiadiazole derivatives, showcasing its potential in developing new antimicrobial agents (Noolvi et al., 2016).
Metabolism Study in Bacteria
- It has been used to study the metabolism of lignin model compounds by bacteria such as Pseudomonas acidovorans. This research provides insights into the biodegradation of complex organic compounds, potentially relevant for environmental biotechnology (Vicuña et al., 1987).
Enzymatic Release Studies
- Studies involving the enzymatic release of specific compounds from plant cell walls have utilized derivatives of this chemical. This could have implications in understanding plant biology and developing new biochemical methods (Bartolomé et al., 1997).
Novel Copolymers Creation
- The compound has been a part of research in creating novel copolymers of styrene, indicating its role in advancing materials science and engineering (Kharas et al., 2016).
Antimycobacterial Agents Discovery
- It's also been involved in the discovery of new antimycobacterial agents, highlighting its importance in medicinal chemistry and drug discovery (Ali & Shaharyar, 2007).
Future Directions
properties
IUPAC Name |
3-(4-methoxyphenoxy)-2-[4-(4-methoxyphenoxy)phenyl]-3-oxopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O7/c1-27-16-7-11-19(12-8-16)29-18-5-3-15(4-6-18)21(22(24)25)23(26)30-20-13-9-17(28-2)10-14-20/h3-14,21H,1-2H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSQAPDFHUYSPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)C(C(=O)O)C(=O)OC3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00703509 | |
Record name | 3-(4-Methoxyphenoxy)-2-[4-(4-methoxyphenoxy)phenyl]-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00703509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenoxy)-2-(4-(4-methoxyphenoxy)phenyl)-3-oxopropanoic acid | |
CAS RN |
70175-90-5 | |
Record name | 3-(4-Methoxyphenoxy)-2-[4-(4-methoxyphenoxy)phenyl]-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00703509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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